2,4-Dichloro-N-(cyclohexylmethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
177721-90-3 |
|---|---|
Molecular Formula |
C12H15Cl2N |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylaniline |
InChI |
InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
WYSSFRYQRPZXMM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 2,4 Dichloro N Cyclohexylmethyl Aniline and Analogues
Conventional Synthetic Routes to N-Cyclohexylmethylaniline Derivatives
Traditional methods for synthesizing N-cyclohexylmethylaniline scaffolds often involve well-established organic reactions, including nucleophilic aromatic substitution and reductive amination. These routes provide reliable access to the target compounds, although they may require harsh conditions or multiple steps.
Amination Reactions of Substituted Halobenzenes with Cyclohexylmethanamine
The direct formation of a carbon-nitrogen bond between an aryl halide and an amine is a fundamental approach. In the context of 2,4-Dichloro-N-(cyclohexylmethyl)aniline, this would typically involve the reaction of a 2,4-dihalo-substituted benzene (B151609) with cyclohexylmethanamine. The reactivity of the halobenzene is crucial, with electron-withdrawing groups on the aromatic ring facilitating nucleophilic aromatic substitution (SNAr). For instance, the reaction of 2,4-dichloropyrimidines, which are activated heterocyclic systems, shows excellent selectivity for substitution at specific positions depending on the reaction conditions and nucleophile. researchgate.net While direct amination of less activated systems like dichlorobenzenes can be challenging, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming C-N bonds under milder conditions. masterorganicchemistry.com
Reductive Amination Strategies for N-Cyclohexylmethylaniline Scaffolds
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize this compound, this strategy would employ 2,4-dichloroaniline (B164938) and cyclohexanecarboxaldehyde.
The reaction is typically carried out as a one-pot synthesis, which is advantageous in green chemistry as it minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org A variety of reducing agents can be used, with their selectivity being a key factor.
Sodium Borohydride (NaBH₄) : A common and effective reducing agent for the imine intermediate. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone. masterorganicchemistry.comorgsyn.org This allows the reaction to be performed in a single pot by mixing the carbonyl, amine, and reducing agent together. orgsyn.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and selective reducing agent suitable for a wide range of aldehydes and ketones. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine, which is then reduced by the hydride reagent. youtube.com This method is experimentally simple and applicable to the synthesis of primary, secondary, and tertiary amines. orgsyn.org
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| Cyclohexanone | Dimethylamine | NaBH₃CN | N,N-Dimethylcyclohexylamine | orgsyn.org |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | N-Substituted Amines | organic-chemistry.org |
| Aldehydes | Anilines | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Secondary Amines | organic-chemistry.org |
Multi-Step Synthesis via Intermediate Derivatization (e.g., Amidation, Reduction)
An alternative to direct alkylation is a two-step process involving the formation of an amide intermediate followed by its reduction. This approach can offer better control and avoid issues like over-alkylation that can occur in direct alkylation reactions. masterorganicchemistry.com For the synthesis of this compound, the pathway would be:
Amidation : 2,4-dichloroaniline is acylated with cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid (using a coupling agent) to form the intermediate amide, N-(2,4-dichlorophenyl)cyclohexanecarboxamide.
Reduction : The resulting amide is then reduced to the target secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the stable amide functional group.
This method, while longer, is robust and provides a reliable route to the desired product with high purity.
Green Chemistry Approaches in the Synthesis of N-Substituted Aniline (B41778) Compounds
Modern synthetic chemistry emphasizes the development of environmentally benign processes. These "green" methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. tandfonline.com
Development of Solvent-Free and Environmentally Benign Reaction Conditions
A key principle of green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. chemrxiv.org Several strategies have been developed for the synthesis of N-substituted anilines under solvent-free or more environmentally friendly conditions.
Solvent-Free Reactions : Performing reactions neat (without any solvent) can significantly reduce waste. For instance, the acylation of anilines with maleic anhydride has been successfully accomplished under solvent-free conditions. tandfonline.com Similarly, visible light has been used to induce the N-formylation of anilines under solvent- and catalyst-free conditions. tandfonline.com
Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Reductive aminations have been successfully carried out in water, demonstrating the viability of aqueous media for amine synthesis. organic-chemistry.org
Catalyst- and Additive-Free Synthesis : Developing reactions that proceed without the need for catalysts or additives is highly desirable. A catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines has been reported, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov
These approaches not only minimize environmental impact but can also simplify product work-up and purification. tandfonline.com
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. rsc.org By using microwave irradiation as a non-conventional energy source, reactions can often be completed in a fraction of the time required for conventional heating, frequently leading to higher yields and cleaner product formation. nih.govacs.org
The principle behind MAOS is the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, which can lead to selective heating and rate enhancements. rsc.org This technology has been successfully applied to the synthesis of a wide variety of nitrogen-containing compounds. rsc.org
Key advantages of microwave-assisted synthesis include:
Reduced Reaction Times : Dramatically shorter reaction times, from hours to minutes. acs.org
Improved Yields : Often results in higher conversion and product yields. nih.gov
Enhanced Purity : Cleaner reaction profiles with fewer by-products. rsc.org
Energy Efficiency : More efficient energy transfer compared to conventional heating methods. tandfonline.com
A novel, microwave-assisted method for producing anilines from activated aryl halides has been developed that removes the need for organic solvents and catalysts, providing a more efficient and eco-friendly alternative. tandfonline.com
| Reaction Type | Conditions | Time | Yield | Reference |
| Amide Synthesis | Microwave, Solvent-Free | 2 min | High | nih.gov |
| Maleimide Cyclization | Microwave, 90°C | 30 s | 73% | tandfonline.com |
| Three-Component Synthesis of Pyridines | Microwave, 125-135°C | 8-20 min | - | acs.org |
| Amination of Aryl Halides | Microwave, H₂O/NH₄OH | 20 min | up to 99% | tandfonline.com |
Exploration of Catalyst Development for Sustainable N-Alkylation and N-Arylation
The synthesis of N-alkylated amines, a cornerstone of pharmaceutical and fine chemical manufacturing, is increasingly guided by the principles of green chemistry. synarchive.com Sustainable methods for N-alkylation, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, have emerged as powerful, atom-economical alternatives to traditional alkylations that use stoichiometric and often hazardous alkyl halides. wikipedia.orglibretexts.orgliverpool.ac.uk This process typically involves the use of an alcohol as the alkylating agent, with water generated as the sole byproduct. libretexts.org
The borrowing hydrogen mechanism proceeds through a catalytic cycle: first, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then condenses with an amine to form an imine, which is subsequently reduced by the catalyst using the stored hydrogen to yield the N-alkylated amine and regenerate the active catalyst. wikipedia.org
A diverse array of transition metal catalysts has been developed to facilitate this transformation, with a significant focus on replacing precious metals with more earth-abundant and cost-effective alternatives.
Earth-Abundant Metal Catalysts:
Iron: Homogeneous iron catalysts have been successfully employed for the direct alkylation of anilines and benzyl amines with a wide range of alcohols. liverpool.ac.uk Catalyst systems, such as those based on FeCl₂ combined with specific ligands, demonstrate high activity for this transformation. wikipedia.org
Manganese: Inexpensive and non-toxic manganese salts, including MnCl₂ and MnBr(CO)₅, paired with ligands like triphenylphosphine, have proven effective for the N-alkylation of various amines with alcohols. nih.govmit.edu The choice of ligand can play a crucial role in directing the reactivity and selectivity of the manganese catalyst. thermofisher.com
Cobalt and Nickel: Cobalt complexes supported on metal-organic frameworks (MOFs) and various nickel-based catalysts have also been developed for the N-alkylation of anilines with alcohols, offering efficient and selective routes to monoalkylated products. wuxiapptec.comresearchgate.net
Precious Metal Catalysts:
Ruthenium: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine ligands, are highly efficient for the N-alkylation of primary and secondary amines, as well as sulfonamides. libretexts.org The versatility of ruthenium catalysts allows for reactions under mild conditions, sometimes even at room temperature. organic-chemistry.orgnih.gov
Beyond thermal catalysis, photocatalysis represents another frontier in sustainable N-alkylation. Visible-light-induced methods, which can often proceed without metal catalysts, bases, or ligands, offer an environmentally friendly pathway. dntb.gov.ua For instance, the N-alkylation of anilines has been achieved using visible light in the presence of NH₄Br, highlighting a metal-free approach. chemrevlett.com
Table 1: Comparison of Catalytic Systems for Sustainable N-Alkylation of Amines with Alcohols
| Catalyst System | Metal Source | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| Iron-based | Fe | High temperature (e.g., 110 °C), base (e.g., tBuOK) | Earth-abundant, low cost, environmentally benign wikipedia.orgliverpool.ac.uk |
| Manganese-based | Mn | High temperature (e.g., 140 °C), base (e.g., t-BuOK) | Inexpensive, non-toxic, scalable mit.eduthermofisher.com |
| Ruthenium-based | Ru | Mild to high temperatures, often with specific ligands | High efficiency, broad substrate scope, mild conditions possible libretexts.orgorganic-chemistry.org |
| Photocatalytic | (often metal-free) | Visible light, room temperature | Environmentally friendly, avoids metal catalysts and bases dntb.gov.uachemrevlett.com |
Advanced Coupling Strategies for Constructing the N-Cyclohexylmethylaniline Core
While N-alkylation of a pre-existing 2,4-dichloroaniline molecule is a direct route, another powerful strategy involves forming the core C-N bond itself through cross-coupling reactions. This approach would typically involve coupling an amine fragment (e.g., cyclohexylmethylamine) with an appropriately substituted aryl halide (e.g., 1-bromo-2,4-dichlorobenzene).
Palladium-Catalyzed C-N Cross-Coupling Reactions and Mechanistic Insights
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling. wikipedia.org This reaction has broad utility due to its functional group tolerance and its ability to overcome the limitations of classical methods. wikipedia.org
The generally accepted catalytic cycle for the Buchwald-Hartwig reaction involves three key steps: libretexts.orgnih.gov
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl. wuxiapptec.com
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group couple, and the resulting C-N bond is formed as the product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov
The development of sophisticated phosphine ligands has been critical to the success and broad applicability of this reaction. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., BrettPhos) accelerate the key reductive elimination step and stabilize the active catalytic species. libretexts.org
To synthesize the this compound core via this method, one could envision the coupling of cyclohexylmethylamine with an aryl halide such as 1-bromo-2,4-dichlorobenzene or 1,2,4-trichlorobenzene. The choice of ligand, palladium precursor, base, and solvent would be critical to achieving high yields and avoiding side reactions. uwindsor.ca
Other Transition Metal-Mediated Amination Reactions (e.g., Copper-Catalyzed)
Long before the advent of palladium-catalyzed methods, copper was the metal of choice for C-N bond formation in what is known as the Ullmann condensation or, more specifically for amines, the Goldberg reaction. wikipedia.org Traditional Ullmann conditions were often harsh, requiring high temperatures (>200 °C), polar solvents, and stoichiometric amounts of copper powder. wikipedia.org
Modern advancements have transformed the Ullmann-type reaction into a more practical and versatile tool. The key improvements include:
Soluble Copper Catalysts: The use of soluble copper(I) salts, such as CuI, is now standard. researchgate.net
Ligand Acceleration: The discovery that various ligands, including diamines, amino acids, and phenanthrolines, can dramatically accelerate the reaction has enabled couplings to proceed under much milder conditions. researchgate.netresearchgate.net
The mechanism of the ligated Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle, analogous in principle to the Pd(0)/Pd(II) cycle of the Buchwald-Hartwig reaction, though the precise mechanism can vary and is a subject of ongoing study. organic-chemistry.org
For the synthesis of the target molecule's core, a copper-catalyzed coupling of cyclohexylmethylamine with 1-bromo-2,4-dichlorobenzene would be a viable, palladium-free alternative. Furthermore, nickel-catalyzed amination reactions, sometimes promoted by light, are also emerging as a cost-effective strategy for C-N bond formation. liverpool.ac.uk
Table 2: Comparison of C-N Cross-Coupling Strategies
| Reaction Name | Metal Catalyst | Typical Conditions | Mechanistic Pathway |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Pd precursor, phosphine ligand, strong base (e.g., NaOtBu) | Pd(0)/Pd(II) cycle: Oxidative addition, reductive elimination wikipedia.orgnih.gov |
| Ullmann-Goldberg Reaction | Copper | Cu(I) salt, ligand (e.g., diamine), base (e.g., K₂CO₃), often higher temps | Involves Cu(I) species; proposed Cu(I)/Cu(III) cycle wikipedia.orgorganic-chemistry.org |
| Nickel-Catalyzed Amination | Nickel | Ni precursor, ligand, sometimes photochemically induced | Can involve Ni(0)/Ni(II) or photoredox cycles liverpool.ac.uk |
Chemo- and Regioselective Synthesis of this compound
Achieving the precise molecular architecture of this compound requires stringent control over both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs).
The most straightforward and selective synthetic strategy involves starting with commercially available 2,4-dichloroaniline. This precursor already contains the correct regiochemical arrangement of the chlorine substituents on the aromatic ring. By employing N-alkylation methodologies, the synthesis becomes highly chemoselective.
Reductive Amination: The reaction of 2,4-dichloroaniline with cyclohexanecarboxaldehyde proceeds selectively at the nitrogen atom. The C-Cl bonds are stable under the typical reducing conditions used (e.g., sodium triacetoxyborohydride), ensuring that the chlorine atoms remain in the 2 and 4 positions.
Borrowing Hydrogen Catalysis: Similarly, the reaction of 2,4-dichloroaniline with cyclohexylmethanol using a suitable transition metal catalyst selectively forms the N-C bond. The reaction conditions are generally mild enough not to affect the robust aryl-chloride bonds.
This approach elegantly bypasses the significant regioselectivity challenges that would arise if one were to construct the substituted aniline ring from a simpler precursor. For example, the direct chlorination of N-(cyclohexylmethyl)aniline would likely lead to a complex mixture of mono-, di-, and polychlorinated products with various isomers (e.g., 2,6-dichloro, 3,4-dichloro), which would be difficult to separate. Likewise, starting with p-chloronitrobenzene and attempting to introduce the second chlorine atom selectively at the ortho position while simultaneously reducing the nitro group presents a formidable synthetic hurdle. google.com Therefore, utilizing 2,4-dichloroaniline as the starting material and performing a chemoselective N-alkylation is the superior method for obtaining the target compound with unambiguous chemo- and regioselectivity.
Advanced Spectroscopic and Structural Elucidation of this compound and Related Compounds
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural elucidation of the specific compound This compound is not publicly available. While the compound is listed in chemical supplier catalogs, indicating its synthesis, dedicated research articles detailing its X-ray crystal structure, advanced Nuclear Magnetic Resonance (NMR) spectroscopic analysis, and mass spectrometric fragmentation patterns could not be located.
The provided outline requires in-depth analysis based on experimental data, including:
X-ray Crystallography: Determination of intramolecular conformations, dihedral angles, and analysis of supramolecular interactions such as C-H···O hydrogen bonds and π-π stacking.
NMR Spectroscopy: High-resolution 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) for structural confirmation and conformational analysis.
Mass Spectrometry: Detailed analysis of molecular weight and fragmentation patterns.
Without access to published research containing this specific information for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the provided outline. Generating such an article would necessitate speculation and the fabrication of data, which would be scientifically unsound.
Research on related compounds, such as other derivatives of 2,4-dichloroaniline and N-substituted anilines, does exist. For instance, studies on the crystal structure of Schiff bases derived from 2,4-dichloroaniline reveal insights into their molecular geometry and intermolecular interactions. Similarly, extensive NMR and mass spectrometry data are available for the parent compound, 2,4-dichloroaniline, and other analogous structures. However, direct extrapolation of this data to this compound would not be accurate, as the presence and conformation of the N-(cyclohexylmethyl) group would significantly influence its crystallographic, spectroscopic, and fragmentation properties.
Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” with the specified detailed scientific analysis cannot be fulfilled at this time due to the absence of the necessary primary scientific literature.
Computational and Theoretical Investigations of 2,4 Dichloro N Cyclohexylmethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. scispace.comresearchgate.netnih.govarxiv.org DFT methods calculate the electron density of a system to determine its energy. Functionals like B3LYP, paired with basis sets such as 6-31G** or 6-311++G(d,p), are commonly employed to optimize the geometry of aniline (B41778) derivatives. scispace.comresearchgate.net For instance, a study on aniline sorption on a montmorillonite surface utilized the B3LYP/6-31++G(d,p) level of theory to optimize the aniline geometry, yielding bond lengths and angles in close agreement with experimental data. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), are also used for these calculations. These methods are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide valuable benchmark data. For 2,4-dichloro-N-(cyclohexylmethyl)aniline, these calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining its preferred spatial conformation.
Illustrative Data Table: Predicted Geometrical Parameters for a Substituted Aniline
| Parameter | Bond/Angle | DFT (B3LYP/6-31G**) |
| Bond Length (Å) | C-N | 1.395 |
| C-Cl (ortho) | 1.748 | |
| C-Cl (para) | 1.745 | |
| Bond Angle (°) | C-N-C | 121.5 |
| Cl-C-C | 119.8 | |
| Dihedral Angle (°) | C-C-N-C | 15.0 |
| Note: This table presents hypothetical data for a dichlorinated aniline derivative to illustrate typical outputs of geometry optimization calculations. |
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov By computing the isotropic shielding constants for each nucleus (e.g., ¹³C and ¹⁵N), one can predict the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.govresearchgate.net For various alkyl-substituted anilines, combined molecular mechanics and GIAO-DFT calculations have successfully elucidated their conformations by comparing calculated and observed ¹³C and ¹⁵N NMR chemical shifts. nih.gov Similar calculations for this compound would predict its ¹H, ¹³C, and ¹⁵N NMR spectra, aiding in experimental spectral assignment.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another important application. After geometry optimization, a frequency calculation is typically performed at the same level of theory. scispace.com These calculations provide the harmonic vibrational modes of the molecule. The results are often scaled to account for anharmonicity and other systematic errors to improve agreement with experimental infrared and Raman spectra. acs.org This analysis helps in assigning specific vibrational modes to the observed spectral bands.
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aniline
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (ipso-N) | 145.2 | 144.8 |
| C2 (ortho-Cl) | 128.9 | 129.3 |
| C3 | 130.5 | 130.1 |
| C4 (para-Cl) | 126.8 | 127.5 |
| Note: This table contains hypothetical data to demonstrate the comparison between predicted and experimental NMR data. |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide several tools to analyze this.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For large molecules, the delocalized nature of these orbitals can sometimes make it difficult to pinpoint specific reactive sites. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom and the chlorine atoms due to their lone pairs of electrons, and positive potential (blue) around the N-H proton, indicating sites for electrophilic and nucleophilic attack, respectively.
Reactivity Descriptors: Other calculated parameters, such as Mulliken charges, natural bond orbital (NBO) analysis, and Fukui functions, provide further insights into the charge distribution and reactivity of the molecule. researchgate.netdntb.gov.ua
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system.
The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the solute and solvent molecules. By running simulations in different solvents (e.g., water, methanol, chloroform), one can observe how the solvent affects the conformational preferences of the cyclohexyl and methylaniline groups. The simulations can provide information on the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.
If this compound is being investigated as a potential ligand for a biological target, MD simulations are crucial for understanding the stability and dynamics of the protein-ligand complex. mdpi.com
Procedure:
Molecular Docking: Initially, a molecular docking program is used to predict the most likely binding pose of the ligand within the active site of the protein. nih.gov
MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation, typically in a solvated environment. acs.orgnih.gov
Analysis of MD Trajectories:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent pose. acs.orgnih.gov
Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues can identify which parts of the protein are flexible and which are stabilized by ligand binding. mdpi.comacs.org
Interaction Analysis: The trajectory can be analyzed to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time. acs.org
These simulations provide a dynamic view of the binding process and can help to validate docking results and provide insights into the determinants of binding affinity. nih.gov
Illustrative Data Table: MD Simulation Stability Metrics for a Protein-Ligand Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 50 | 1.2 | 1.5 | 2 |
| 100 | 1.3 | 1.6 | 2 |
| 150 | 1.1 | 1.5 | 3 |
| 200 | 1.2 | 1.5 | 2 |
| Note: This table presents hypothetical data illustrating the type of information obtained from an MD simulation of a protein-ligand complex. |
No Publicly Available Research Found for
Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available research specifically focused on the computational and theoretical investigation of the chemical compound this compound. Consequently, the detailed article requested, structured around molecular docking, protein-ligand interaction modeling, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling for this specific molecule, cannot be generated with scientific accuracy at this time.
The requested analysis, including the prediction of binding modes with biological targets, identification of key interacting residues, and the development of predictive models for biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is contingent on the existence of foundational research studies. Such studies would typically involve computational simulations and theoretical calculations that, according to the conducted search, have not been published for this compound.
While computational chemistry is a powerful tool for predicting the behavior of molecules, the specific application of these methods to a particular compound requires dedicated research projects. The absence of such studies for this compound means that any attempt to generate the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.
Researchers interested in the properties and potential biological activities of this compound would first need to conduct foundational computational studies. These would likely involve:
Quantum mechanical calculations to determine the molecule's optimal geometry, electronic properties, and reactivity.
Molecular docking simulations against a variety of known biological targets to predict potential binding affinities and modes of interaction.
Molecular dynamics simulations to understand the stability of potential protein-ligand complexes.
QSAR/QSPR studies , which would require a dataset of structurally related compounds with known biological activities or properties to develop predictive models.
Until such research is conducted and published, a scientifically rigorous article on the computational and theoretical investigations of this compound, as outlined in the user's request, cannot be produced.
Structure Activity Relationship Sar Studies of 2,4 Dichloro N Cyclohexylmethyl Aniline Derivatives
Impact of Substitutions on the 2,4-Dichlorophenyl Moiety on Biological Activity
The 2,4-dichlorophenyl group is a critical component that significantly influences the biological activity of aniline (B41778) derivatives. The number, position, and electronic nature of substituents on this aromatic ring can modulate potency, selectivity, and pharmacokinetic properties.
Systematic modifications to this moiety would likely reveal the following trends:
Position of Halogens: Shifting the chlorine atoms to other positions (e.g., 2,5- or 3,4-dichloro) would likely alter the binding affinity and specificity for a biological target. The precise positioning of these atoms is often essential for fitting into a specific binding pocket.
Nature of Halogen Substituents: Replacing chlorine with other halogens (e.g., fluorine, bromine) could fine-tune the electronic and lipophilic properties of the molecule. For instance, fluorine substitution can sometimes enhance metabolic stability and binding affinity, while bromine may increase lipophilicity.
Addition of Other Substituents: Introducing other functional groups onto the dichlorophenyl ring could further modulate activity. Small, electron-withdrawing groups might enhance potency if they can form additional favorable interactions with the target. Conversely, bulky substituents could introduce steric hindrance, potentially reducing or abolishing activity.
Illustrative Data on Phenyl Ring Substitutions and Their Potential Effects:
| Modification | Rationale | Predicted Impact on Activity |
| Shifting Cl to 3,5-positions | Altering the electrostatic potential and shape | Likely decrease or change in activity profile |
| Replacing Cl with Br | Increasing lipophilicity and polarizability | Potentially increased or decreased, target-dependent |
| Adding a 5-nitro group | Introducing a strong electron-withdrawing group | May increase activity if an H-bond acceptor is nearby |
| Adding a 5-methyl group | Increasing lipophilicity and steric bulk | May decrease activity due to steric clash |
Role of the Cyclohexylmethyl Group and its Stereochemical and Conformational Modifications
The N-(cyclohexylmethyl) group is a key feature, providing a bulky, lipophilic moiety that can engage in hydrophobic interactions within a receptor's binding site. The flexibility and conformational possibilities of this group are pivotal for achieving an optimal orientation for binding.
The key aspects of the cyclohexylmethyl group's contribution to biological activity include:
Lipophilicity and Hydrophobic Interactions: The cyclohexane (B81311) ring is highly lipophilic and likely interacts with hydrophobic pockets in a biological target. The size and shape of this group are often critical for achieving high-affinity binding.
Stereochemistry: If the cyclohexane ring is substituted, the stereochemistry of the substituents can have a profound impact on activity. Different stereoisomers will present different three-dimensional shapes, with only one isomer typically fitting optimally into a chiral binding site.
Conformational Flexibility: The cyclohexyl ring can adopt various conformations (e.g., chair, boat, twist-boat). The energetic favorability of the bioactive conformation is a key determinant of potency. Modifications that lock the ring into a more favorable conformation can sometimes lead to an increase in activity.
Table of Potential Modifications to the Cyclohexylmethyl Group:
| Modification | Rationale | Predicted Impact on Activity |
| Replacement with cyclopentylmethyl | Reducing steric bulk | May increase or decrease activity depending on pocket size |
| Replacement with cycloheptylmethyl | Increasing steric bulk and lipophilicity | Likely to decrease activity if the pocket is constrained |
| Introduction of a 4-hydroxyl group | Adding a polar group and potential H-bonding | Could increase or decrease activity based on pocket polarity |
| Use of a rigid bicyclic analog | Restricting conformational freedom | May increase activity if the rigid form is the bioactive one |
Influence of the Amine Linker and its Chemical Environment on Target Interaction
The chemical environment of this amine linker is critical for its role in biological activity:
Hydrogen Bonding: The N-H group is a potential hydrogen bond donor, which can form a critical interaction with a hydrogen bond acceptor on the target protein (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid side chain).
Basicity (pKa): The pKa of the amine will determine its protonation state. A protonated (cationic) amine can form strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding site.
Linker Length and Flexibility: The methylene (B1212753) bridge between the amine and the cyclohexane ring provides a degree of flexibility. Altering the length of this linker (e.g., to an ethyl or propyl group) would change the relative positioning of the two main structural components and could significantly impact binding.
Illustrative Modifications of the Amine Linker:
| Modification | Rationale | Predicted Impact on Activity |
| N-methylation (tertiary amine) | Removing H-bond donor capability | Likely to decrease activity if H-bonding is critical |
| Replacement with an amide | Reducing basicity and adding H-bond acceptor | Significant change in properties, likely altering activity |
| Lengthening the alkyl chain | Increasing distance between phenyl and cyclohexyl | May decrease activity by disrupting optimal positioning |
| Introducing a methyl on the linker | Increasing steric bulk near the amine | Could hinder binding and reduce activity |
Elucidation of Pharmacophoric Features Critical for Specific Target Binding and Efficacy
A pharmacophore model for this class of compounds would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the analysis of the core structure, a hypothetical pharmacophore for 2,4-Dichloro-N-(cyclohexylmethyl)aniline derivatives would likely include:
Two Halogen Acceptor/Hydrophobic Features: Corresponding to the two chlorine atoms on the phenyl ring. These are likely involved in specific interactions within the binding pocket.
A Hydrophobic Aromatic Feature: The dichlorophenyl ring itself, which can engage in pi-stacking or hydrophobic interactions.
A Hydrogen Bond Donor: The secondary amine (N-H) group.
A Hydrophobic Aliphatic Feature: The bulky and lipophilic cyclohexyl ring.
The spatial relationship between these features would be critical. The distance and relative orientation between the dichlorophenyl ring, the amine linker, and the cyclohexyl group would need to be optimal to allow the molecule to fit snugly into the target's binding site and engage in productive interactions.
Key Pharmacophoric Features:
| Feature | Structural Moiety | Potential Interaction |
| Aromatic/Hydrophobic | 2,4-Dichlorophenyl ring | Hydrophobic interactions, pi-stacking |
| Halogen Bond Donor | Chlorine atoms | Interaction with electron-rich atoms |
| Hydrogen Bond Donor | Amine (N-H) | Interaction with H-bond acceptors |
| Hydrophobic Aliphatic | Cyclohexyl ring | Van der Waals forces in a hydrophobic pocket |
Lead Optimization Strategies Based on Comprehensive SAR Analysis
Based on the inferred SAR, a lead optimization program for this chemical series would focus on systematically modifying the three main components of the molecule to enhance potency, selectivity, and drug-like properties.
Key strategies would include:
Systematic Phenyl Ring Substitution: Synthesizing a library of analogs with different substituents on the dichlorophenyl ring to probe for additional favorable interactions and to fine-tune electronic properties. This would involve varying the position and nature of the halogen atoms and introducing other small functional groups.
Cycloalkyl Group Modification: Exploring the effect of ring size (e.g., cyclopentyl, cycloheptyl) and introducing substituents on the cyclohexyl ring to probe for additional binding interactions and to modulate lipophilicity. The use of conformationally restricted analogs could also be explored to lock the molecule in a more active conformation.
Amine Linker and Spacer Modification: Investigating the importance of the N-H hydrogen bond donor by synthesizing the N-methyl analog. The length and substitution of the methylene spacer could also be varied to optimize the positioning of the cyclohexyl group relative to the dichlorophenyl moiety.
Bioisosteric Replacements: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties without compromising biological activity. For example, the amine linker could potentially be replaced with an ether or a small amide to modulate basicity and hydrogen bonding capacity.
Mechanistic Biochemical and Biological Studies of 2,4 Dichloro N Cyclohexylmethyl Aniline and Its Analogues Preclinical Focus
Identification of Molecular Targets and Pathways
Extensive searches of available preclinical research literature did not yield specific studies identifying the molecular targets or pathways of 2,4-Dichloro-N-(cyclohexylmethyl)aniline.
Enzyme Inhibition Studies (e.g., Kinases, Proteases, Transferases)
There is currently no publicly available scientific data detailing the inhibitory effects of this compound on specific enzymes such as kinases, proteases, or transferases.
Receptor Binding and Ligand-Induced Conformational Changes
Information regarding the binding affinity of this compound to specific biological receptors or any subsequent ligand-induced conformational changes is not available in the current body of scientific literature.
Cellular Mechanistic Investigations
Detailed cellular mechanistic investigations for this compound have not been reported in the accessible scientific literature.
Modulation of Intracellular Signaling Pathways and Protein-Protein Interactions
There are no available preclinical studies that describe the modulation of any intracellular signaling pathways or effects on protein-protein interactions resulting from cellular exposure to this compound.
Analysis of Cell Cycle Perturbation and Apoptotic Pathways
No research has been published that analyzes the effects of this compound on cell cycle progression or the induction of apoptotic pathways in any cell lines.
Investigations into Subcellular Localization and Cellular Uptake Mechanisms
The subcellular localization and the mechanisms of cellular uptake for this compound have not been elucidated in any available research.
In Vitro Efficacy Assessment in Relevant Preclinical Biological Models
While direct in vitro efficacy data for this compound is not extensively available in the public domain, significant research has been conducted on its structural analogues. These studies provide valuable insights into the potential antiproliferative, antimicrobial, and antifungal activities of this class of compounds. The core structure, featuring a dichlorinated aniline (B41778) moiety, is a common pharmacophore in various biologically active molecules. This section will focus on the preclinical in vitro efficacy of these analogues, exploring their mechanisms of action in cancer cell lines and against pathogenic microbial strains.
Analogues of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The mechanisms underlying this cytotoxicity are diverse and often depend on the specific structural modifications of the parent molecule.
Research into dichlorophenylacrylonitriles, which share the dichlorophenyl group, has revealed potent growth inhibition against various cancer cell lines. For example, certain analogues have shown sub-micromolar potency against a panel of cancer cell lines including those of the colon (HT29), glioblastoma (U87 and SJ-G2), ovarian (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). nih.gov Specifically, compounds like (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile and (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide have exhibited GI50 values in the nanomolar range, indicating significant cytotoxic potential. nih.govresearchgate.net Further studies on a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, also showed potency in the nanomolar range. nih.govresearchgate.net
The antiproliferative activity of these analogues is often linked to their ability to induce cell cycle arrest and apoptosis. For instance, some 2-anilino-4-alkylaminoquinazoline derivatives, which incorporate an aniline moiety, have been found to have inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). researchgate.net The mechanism of action for some of these compounds involves binding to DNA. researchgate.net
Furthermore, quinoxaline (B1680401) derivatives containing a chlorine atom, which can be considered analogues, have demonstrated significant antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32. mdpi.com Compounds with nitrofuran substituents in one series of these derivatives showed the highest antiproliferative activity, with IC50 values in the low micromolar range. mdpi.com
The following table summarizes the in vitro antiproliferative activity of selected analogues of this compound.
| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Value |
| Dichlorophenylacrylonitriles | MCF-7 (Breast) | GI50 | 0.030 ± 0.014 µM |
| Dichlorophenylacrylonitriles | HT29 (Colon) | GI50 | Sub-micromolar |
| Dichlorophenylacrylonitriles | U87 (Glioblastoma) | GI50 | Sub-micromolar |
| Dichlorophenylacrylonitriles | A2780 (Ovarian) | GI50 | Sub-micromolar |
| Quinoxaline Derivatives | SK-N-SH (Neuroblastoma) | IC50 | 2.49 ± 1.33 µM |
| Quinoxaline Derivatives | IMR-32 (Neuroblastoma) | IC50 | 3.96 ± 2.03 µM |
| 2-Anilino-4-alkylaminoquinazolines | MCF-7 (Breast) | Cytotoxic agent range | 5.3–8.8 µg/ml |
| 2-Anilino-4-alkylaminoquinazolines | HCT-116 (Colon) | Cytotoxic agent range | 5.3–8.8 µg/ml |
Analogues of this compound have also been investigated for their potential as antimicrobial and antifungal agents. The presence of the halogenated phenyl ring is a key feature in many compounds with demonstrated activity against pathogenic bacteria and fungi.
For example, studies on N-phenylbenzamides have shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as the fungus Candida albicans. nih.gov The mechanism of action is thought to involve the inhibition of essential microbial enzymes. nih.gov
Similarly, 2-(1H-tetrazolo-5-yl)anilines and their derivatives have been screened for antimicrobial and antifungal activity. zsmu.edu.ua The introduction of halogens, such as chlorine, into the aniline fragment has been shown to increase the activity of these compounds. zsmu.edu.ua For instance, a derivative containing fluorine demonstrated significant growth inhibition against Escherichia coli and Klebsiella pneumonia, while structures with chlorine and bromine were effective against Pseudomonas aeruginosa. zsmu.edu.ua
The antifungal activity of aniline derivatives has also been noted. Series of 3,5-dichloroaniline (B42879) and 3,5-dibromoaniline (B181674) have been found to possess significant fungitoxicity against a range of fungi including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov
The following table summarizes the in vitro antimicrobial and antifungal activity of selected analogues of this compound.
| Compound/Analogue Class | Pathogenic Strain | Activity Metric | Result |
| N-Phenylbenzamides | Staphylococcus aureus | Zone of Inhibition | Active |
| N-Phenylbenzamides | Escherichia coli | Zone of Inhibition | Active |
| N-Phenylbenzamides | Candida albicans | Zone of Inhibition | Active |
| 1-(2-(1H-tetrazolo-5-yl)-phenyl)-3-phenylureas (Fluoro-derivative) | Escherichia coli | Zone of Inhibition | 31 mm |
| 1-(2-(1H-tetrazolo-5-yl)-phenyl)-3-phenylureas (Fluoro-derivative) | Klebsiella pneumonia | Zone of Inhibition | 21 mm |
| 1-(2-(1H-tetrazolo-5-yl)-phenyl)-3-phenylureas (Chloro-derivative) | Pseudomonas aeruginosa | Zone of Inhibition | 20 mm |
| 3,5-Dichloroaniline | Aspergillus niger | Fungitoxicity | Active |
| 3,5-Dichloroaniline | Trichophyton mentagrophytes | Fungitoxicity | Active |
Preclinical Metabolic Investigations and Biotransformation of 2,4 Dichloro N Cyclohexylmethyl Aniline Analogues
In Vitro Metabolic Stability and Metabolite Profiling
In vitro metabolic studies are fundamental for the early characterization of a compound's metabolic stability and for identifying its primary metabolites. These studies typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, which contain the enzymatic machinery responsible for drug metabolism.
The metabolic stability of a compound is its susceptibility to biotransformation and is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting in vivo pharmacokinetic properties, including bioavailability and half-life. The primary enzyme systems involved in the metabolism of xenobiotics are the cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes, and uridine 5'-diphospho-glucuronosyltransferases (UGTs), which are also present in microsomes and are key for Phase II conjugation reactions.
For analogues of 2,4-Dichloro-N-(cyclohexylmethyl)aniline, incubations with liver microsomes from various species (e.g., human, rat, mouse, dog) would be conducted in the presence of NADPH as a cofactor for CYP-mediated reactions. Hepatocytes, which contain a broader range of both Phase I and Phase II enzymes, offer a more comprehensive metabolic system. Comparing the metabolic profiles from both systems can provide a more complete picture of the compound's biotransformation.
Table 1: Predicted In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Predicted Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Moderate to High | Moderate |
| Rat | High | High |
| Mouse | High | High |
| Dog | Moderate | Moderate |
This is an interactive data table based on predicted data for illustrative purposes.
Phase I metabolism involves the introduction or unmasking of functional groups, which typically increases the polarity of the compound. For this compound analogues, several Phase I reactions are anticipated.
Hydroxylation: This is a common metabolic pathway catalyzed by CYP enzymes. For the target compound, hydroxylation is likely to occur on the cyclohexyl ring, which is a common site for metabolic oxidation. The position of hydroxylation on the cyclohexyl ring can vary, with position 4 being a frequent target due to being sterically less hindered. Aromatic hydroxylation on the dichloroaniline ring is also a possibility.
N-Dealkylation: This process involves the cleavage of the C-N bond, leading to the removal of the N-alkyl group. For this compound, N-dealkylation would result in the formation of 2,4-dichloroaniline (B164938) and cyclohexanecarbaldehyde. The latter would be further metabolized. This is an important metabolic pathway for many N-alkylated amines.
Dechlorination: While generally less common for aromatic chlorides, reductive dechlorination can occur under certain conditions, potentially leading to monochlorinated aniline (B41778) derivatives.
Table 2: Predicted Phase I Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 2,4-Dichloro-N-((4-hydroxycyclohexyl)methyl)aniline | Hydroxylation of cyclohexyl ring |
| M2 | 2,4-Dichloroaniline | N-Dealkylation |
| M3 | 4,5-Dichloro-2-((cyclohexylmethyl)amino)phenol | Aromatic hydroxylation |
This is an interactive data table based on predicted data for illustrative purposes.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion.
Glucuronidation: This is a major Phase II reaction where glucuronic acid is attached to hydroxyl or amino groups. The hydroxylated metabolites of this compound (e.g., M1 and M3) would be prime substrates for glucuronidation, forming O-glucuronides. The 2,4-dichloroaniline metabolite (M2) could also undergo N-glucuronidation.
Table 3: Predicted Phase II Conjugates of this compound Metabolites
| Metabolite ID | Proposed Structure | Conjugation Reaction |
| M4 | (4-(((2,4-dichlorophenyl)amino)methyl)cyclohexyl) hydrogen glucuronate | Glucuronidation of M1 |
| M5 | 2,4-dichloroaniline-N-glucuronide | Glucuronidation of M2 |
This is an interactive data table based on predicted data for illustrative purposes.
In Vivo Biotransformation Studies in Preclinical Animal Models
Following administration of the compound to animal models, biological samples such as plasma, urine, and feces are collected and analyzed to identify and quantify the parent compound and its metabolites. This allows for the elucidation of the major metabolic pathways. Based on the in vitro predictions, it is expected that hydroxylation of the cyclohexyl ring followed by glucuronidation, and N-dealkylation would be significant in vivo metabolic routes for this compound analogues.
A comparison of the metabolites identified in in vitro systems (liver microsomes and hepatocytes) with those found in in vivo studies is crucial for validating the in vitro models. While in vitro systems are excellent for identifying potential metabolites, the relative abundance of these metabolites can differ in vivo due to factors such as tissue distribution, protein binding, and excretion. For instance, a metabolite that is rapidly formed in vitro may be quickly eliminated in vivo, resulting in low plasma concentrations. Conversely, some metabolites may only be formed in extrahepatic tissues and would therefore be missed in liver-based in vitro assays. The correlation between in vitro and in vivo data provides confidence in using in vitro assays for predicting human metabolism.
Prediction of Sites of Metabolism Using Computational Approaches (e.g., QSAR-based Models)
In the realm of preclinical drug development, the early assessment of a compound's metabolic fate is paramount to identify potentially toxic metabolites and to optimize pharmacokinetic properties. Computational, or in silico, methods have emerged as indispensable tools for predicting the sites of metabolism (SOMs), offering a rapid and cost-effective alternative to traditional experimental approaches. nih.gov These predictive models are broadly categorized into ligand-based and structure-based methods. nih.gov For compounds like this compound and its analogues, where experimental metabolic data may be sparse, these computational strategies provide crucial insights into their biotransformation.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of ligand-based approaches. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their metabolic stability or the likelihood of metabolism at a specific site. For aniline derivatives, QSAR models have been developed to predict metabolic fate, such as N-acetylation, by employing multivariate pattern recognition methods like Partial Least Squares Discriminant Analysis (PLS-DA).
The prediction of metabolic "hot spots" on a molecule is a critical application of these computational tools. Various software platforms, including MetaSite, SMARTCyp, and BioTransformer, utilize different algorithms to identify the atoms or functional groups most susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes. nih.govpsu.edu These predictions are often based on factors like the reactivity of different parts of the molecule, their accessibility to the enzyme's active site, and knowledge-based rules derived from extensive databases of known metabolic transformations. nih.gov
For a molecule such as this compound, several potential sites of metabolism can be predicted based on its chemical structure and the known metabolic pathways of similar compounds. The primary sites of metabolic attack are anticipated to be the cyclohexyl ring and the N-alkyl group, with the dichlorinated aniline ring also being a potential, albeit likely less favorable, site for modification.
Predicted Phase I Metabolic Transformations for this compound:
| Predicted Metabolic Reaction | Predicted Site of Metabolism | Predicted Metabolite(s) |
| Hydroxylation | Cyclohexyl ring (various positions) | 2,4-Dichloro-N-((hydroxycyclohexyl)methyl)aniline isomers |
| N-methylene bridge | Not a primary predicted site | |
| Aromatic ring (unlikely due to electron-withdrawing chloro groups) | Hydroxylated dichlorophenyl derivatives | |
| N-Dealkylation | Cleavage of the N-cyclohexylmethyl bond | 2,4-Dichloroaniline and Cyclohexanecarbaldehyde |
| Oxidation | Nitrogen atom | This compound-N-oxide |
The prediction of these metabolic pathways is informed by both general principles of drug metabolism and specific data on related structures. For instance, the in vivo and in vitro metabolism of 2,4-dichloroaniline has been shown to yield glucuronide and hydroxylamine conjugates. nih.gov This suggests that if N-dealkylation of the parent compound occurs, the resulting 2,4-dichloroaniline would be further metabolized.
The accuracy of in silico predictions is a subject of ongoing research and development. The performance of different prediction tools can vary depending on the chemical class of the substrate and the specific CYP isoform involved. psu.edu For example, a comparative study on the prediction of CYP3A4-mediated metabolism found that the MetaSite methodology achieved a prediction success of 78%. nih.gov The integration of multiple computational approaches, such as combining QSAR models with molecular docking simulations, can often provide a more robust and reliable prediction of metabolic fate. chemrxiv.org
The table below summarizes various computational tools and their underlying methodologies that are applicable to predicting the metabolism of xenobiotics like this compound.
Overview of Relevant Computational Metabolism Prediction Tools:
| Tool | Methodology | Key Features |
| MetaSite | Combines protein structure information with molecular interaction fields and reactivity factors. nih.gov | Automated, rapid, and provides relatively accurate predictions of metabolic hot spots. nih.gov |
| SMARTCyp | Ligand-based approach that predicts reactivity of atoms towards CYP-mediated metabolism. psu.edu | Focuses on chemical reactivity to identify metabolically labile sites. |
| BioTransformer | Combines a machine learning approach with a knowledge-based approach. nih.gov | Predicts metabolism in various biological systems and identifies the enzymes involved. nih.gov |
| SyGMa | Reaction rule-based approach. nih.gov | Capable of predicting a large number of potential metabolites from both Phase I and Phase II reactions. nih.gov |
| GLORYx | Utilizes predictive models and structural data. | Can identify specific conjugation reactions, such as glutathione conjugation. nih.gov |
Ultimately, while in silico predictions are a powerful hypothesis-generating tool, they must be validated by experimental data from in vitro studies with liver microsomes or hepatocytes, and subsequently confirmed through in vivo animal studies. The iterative process of prediction, experimental testing, and model refinement is crucial for advancing our understanding of the biotransformation of novel chemical entities.
Future Research Directions and Potential Applications of 2,4 Dichloro N Cyclohexylmethyl Aniline
Rational Design of Next-Generation Analogues with Improved Target Selectivity and Potency
Future research into 2,4-Dichloro-N-(cyclohexylmethyl)aniline will likely focus on the rational design of new, related compounds (analogues) to improve their effectiveness and ability to act on specific biological targets. This process involves systematically altering the molecule's structure and evaluating how these changes affect its biological activity, a practice known as developing a structure-activity relationship (SAR). nih.govnih.gov For chlorinated anilines, it has been observed that both the degree of chlorination and the compound's hydrophobicity (its tendency to repel water) can significantly influence its cytotoxicity. nih.gov
The design process for new analogues of this compound could involve several strategies:
Modifying the Aniline (B41778) Ring: The two chlorine atoms could be moved to different positions on the aniline ring, or other functional groups could be added to explore how these changes impact the compound's electronic and spatial characteristics. nih.gov
Altering the Cyclohexyl Group: The cyclohexylmethyl group could be replaced with other cyclic or linear alkyl chains to fine-tune the compound's size, shape, and flexibility.
Introducing Different Substituents: A wide range of functional groups could be introduced to create analogues with diverse properties, potentially leading to compounds with enhanced biological activity. nih.gov
Computational methods, such as molecular docking, can be used to simulate how these new analogues might interact with specific biological targets, helping to prioritize which compounds to synthesize and test. researchgate.net This rational, iterative approach of design, synthesis, and testing is crucial for developing potent and selective next-generation compounds. mdpi.com
A hypothetical SAR study could explore modifications to the main parts of the this compound structure to assess their impact on a specific biological activity.
| Core Structure | R1 (Aniline Ring Substitution) | R2 (Cyclic Group) | Linker | Hypothetical Activity |
| Aniline | 2,4-dichloro | Cyclohexyl | -CH2- | Baseline |
| Aniline | 3,4-dichloro | Cyclohexyl | -CH2- | Increase/Decrease |
| Aniline | 2,4-dichloro | Phenyl | -CH2- | Increase/Decrease |
| Aniline | 2,4-dichloro | Cyclohexyl | -CH2CH2- | Increase/Decrease |
Exploration of Novel Therapeutic or Agrochemical Applications Based on Elucidated Mechanisms of Action
A critical area for future research is to determine the precise biological mechanism of action for this compound. Understanding how it functions at a molecular level is key to discovering new therapeutic or agrochemical uses. broadinstitute.org Many bioactive molecules, including aniline derivatives, derive their effects from interactions with specific enzymes or cellular receptors. evitachem.comresearchgate.net
For agrochemical applications, research could investigate whether the compound acts as an endocrine-disrupting chemical (EDC), a mechanism employed by some existing agrochemicals. nih.gov This could involve studying its effects on hormone synthesis and signaling pathways. nih.gov The discovery of novel modes of action is a high priority in the agrochemical industry to combat the rise of resistant weeds and pests. pnas.orgjst.go.jpmdpi.com If this compound is found to inhibit a unique biological pathway, such as pyrimidine (B1678525) biosynthesis, it could represent a new class of herbicides. pnas.org
In the therapeutic realm, if the compound is found to target proteins or pathways involved in human diseases, it could serve as a starting point for drug discovery. For example, many aniline derivatives are explored for their potential as antimalarial or anticancer agents. semanticscholar.orgnih.gov Determining the compound's specific molecular targets would be the first step in exploring these possibilities. broadinstitute.org
Development of Advanced Synthetic Methodologies for Scalable and Economically Viable Production
For this compound to be used in any large-scale application, efficient, cost-effective, and environmentally friendly production methods are essential. Current laboratory-scale syntheses may not be suitable for industrial production. Future research will likely focus on optimizing the N-alkylation of 2,4-dichloroaniline (B164938), a key step in the synthesis.
Challenges in the N-alkylation of anilines often include poor selectivity, leading to mixtures of mono- and di-alkylated products, and the need for harsh reaction conditions. researchgate.netrsc.org Advanced methodologies could overcome these issues:
Catalysis: The use of transition metal catalysts (e.g., based on iridium, ruthenium, or copper) or manganese-based pincer complexes can enable the N-alkylation of amines with alcohols under greener conditions, often producing water as the only byproduct. nih.govresearchgate.net Copper-catalyzed amination is another established method for forming C-N bonds. researchgate.net
Novel Reagents: Exploring different alkylating agents, such as alkylboronic acids, could provide alternative synthetic routes. organic-chemistry.org
Process Optimization: Methodologies that avoid harsh bases and high temperatures, potentially using solid-supported reagents like cesium fluoride (B91410) on celite, could lead to more efficient and convenient processes. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also improve efficiency and reduce waste. researchgate.net
These advanced synthetic methods aim to improve yield, reduce waste, and ensure the economic feasibility of producing this compound on a larger scale. rsc.org
Integration of Omics Technologies for Systems-Level Understanding of Compound Activity
To gain a comprehensive, system-wide understanding of how this compound affects biological systems, the integration of "omics" technologies is a promising future direction. biobide.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the high-throughput analysis of genes, RNA, proteins, and metabolites, respectively. nih.govomicstutorials.com
By treating cells or organisms with the compound and analyzing the subsequent changes across these different molecular levels, researchers can:
Identify Molecular Targets: Proteomics can help identify the specific proteins that bind to the compound. broadinstitute.org
Elucidate Mechanisms of Action: Transcriptomics can reveal which genes are turned on or off in response to the compound, providing clues about the affected cellular pathways. broadinstitute.orgfrontiersin.org
Discover Biomarkers: Omics data can uncover molecular biomarkers that indicate the compound's effect or toxicity. biobide.com
Build Comprehensive Models: Integrating data from multiple omics platforms provides a holistic view of the compound's impact, helping to understand complex interactions within the biological system. omicstutorials.com
This systems-level approach moves beyond studying a single target in isolation and provides a more complete picture of the compound's biological activity, which is crucial for understanding both its intended effects and any potential off-target consequences. broadinstitute.orgbiobide.com
Investigation of Material Science Applications Based on Unique Structural Properties
The distinct structure of this compound, which combines a halogenated aromatic ring with a bulky aliphatic group, may give it unique properties suitable for applications in material science. Future research could explore its potential as a building block for novel functional materials.
Aniline derivatives are already used in the development of various materials:
Polymers and Dyes: The aniline core is a component of many polymers and dyes. The specific substituents on the this compound molecule could be tailored to create materials with specific optical or electronic properties.
Fluorescent Probes: Aniline-based compounds have been developed as fluorescent probes for bioimaging, where the chemical structure is tuned to control properties like cell entry and brightness. rsc.org
Advanced Materials: The trifluoromethyl analogue, N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline, has been noted for its potential use in the formulation of advanced materials. evitachem.com
Research in this area would involve synthesizing polymers or other materials that incorporate the this compound structure and then characterizing their physical and chemical properties, such as thermal stability, conductivity, and photophysical behavior. evitachem.com
Q & A
Q. What are the recommended methods for synthesizing 2,4-Dichloro-N-(cyclohexylmethyl)aniline in a laboratory setting?
The synthesis typically involves a condensation reaction between 2,4-dichloroaniline and cyclohexylmethyl halides or carbonyl derivatives. For example, Schiff base formation (common in aromatic amine derivatives) can be achieved by reacting 2,4-dichloroaniline with a cyclohexylmethyl aldehyde under acidic or reflux conditions. Purification often employs recrystallization using ethanol or dichloromethane-hexane mixtures to isolate the product . For analogous compounds, methods like nucleophilic substitution or reductive amination have been documented, requiring precise stoichiometric control and inert atmospheres to prevent side reactions .
Q. What safety precautions are necessary when handling this compound?
Due to structural similarities to carcinogenic aniline derivatives (e.g., benzidine), strict safety protocols are essential. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid skin contact. Waste must be neutralized with oxidizing agents (e.g., potassium permanganate) before disposal. Regulatory guidelines for structurally related compounds like AH-7921 (a controlled substance) highlight the need for compliance with institutional biosafety committees and hazardous material regulations .
Q. How can researchers purify this compound post-synthesis?
Recrystallization is a standard method. Dissolve the crude product in a minimal volume of hot ethanol, filter to remove insoluble impurities, and cool to 5°C to precipitate pure crystals. Cold-water washes can eliminate hydrophilic byproducts. For higher purity, column chromatography (silica gel, eluting with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile-water gradient) may be employed. Monitor purity via TLC or GC-MS .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and stability of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Molecular dynamics simulations model interactions with biological targets or solvents. For example, docking studies may reveal binding affinities to enzymes involved in aniline degradation pathways . Software like Gaussian or GAMESS is recommended, with validation against experimental spectroscopic data .
Q. What strategies exist for analyzing the environmental degradation products of this compound?
Biodegradation studies using bacterial consortia (e.g., Pseudomonas spp.) can identify metabolites via LC-HRMS. Aerobic degradation pathways typically produce chlorinated catechols, which are further metabolized via the TCA cycle. Analytical workflows involve spiking samples with isotopically labeled standards (e.g., deuterated aniline) and using MRM (Multiple Reaction Monitoring) in LC-MS/MS for quantification .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?
Discrepancies often arise from solvent effects, impurities, or tautomerism. Standardize experimental conditions (e.g., DMSO-d6 for NMR, KBr pellets for IR). Cross-validate with X-ray crystallography (using SHELXL for structure refinement) to resolve ambiguities in molecular geometry. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) provide reference spectra for comparison .
Methodological Considerations
- Structural Elucidation : Single-crystal X-ray diffraction (SHELX suite) is critical for confirming stereochemistry and bond lengths. For non-crystalline samples, 2D NMR (HSQC, HMBC) can assign proton and carbon environments .
- Experimental Design : When studying substituent effects (e.g., varying halogen positions), use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). For toxicity assays, prioritize in vitro models (e.g., Ames test) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
